molecular formula C18H13F3N2OS2 B2554827 Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034471-39-9

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Cat. No. B2554827
CAS RN: 2034471-39-9
M. Wt: 394.43
InChI Key: GIOOVZZPFQEKIJ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anti-mycobacterial Applications

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, a related chemotype, has been identified for its anti-mycobacterial properties. A study involving the synthesis and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides found several compounds with promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This work highlights the potential of benzo[d]thiazol derivatives as a basis for developing new anti-mycobacterial agents (Pancholia et al., 2016).

Antioxidant and Xanthine Oxidase Inhibition

Another research focus is on the antioxidant properties and xanthine oxidase inhibition by thiazolidinone analogs, including derivatives of benzophenone. A series of novel compounds were synthesized and evaluated for their ability to inhibit xanthine oxidase and to act as antioxidants. Some of these compounds showed potent inhibition and could be explored further for therapeutic applications (Lakshmi Ranganatha et al., 2014).

Antibacterial and Antifungal Activities

The broad spectrum of biological activities of thiazolidinone derivatives also extends to antibacterial and antifungal applications. Research on novel 2-(4-substituted phenyl)-3-(4-substituted phenyl)-5-methylthiazolidin-4-ones has shown these compounds to exhibit notable antibacterial and antifungal activities, highlighting the versatility of thiazolidinone scaffolds in developing new antimicrobial agents (Patil & Bhatt, 2010).

Molecular Aggregation Studies

Investigations into the molecular aggregation behaviors of similar compounds reveal insights into their physical properties and interactions. For instance, the study of solvent effects on molecular aggregation in derivatives has provided valuable data on how substituent groups and solvent types influence the aggregation processes, which is crucial for understanding the physicochemical properties of these molecules (Matwijczuk et al., 2016).

Antimicrobial and Antiviral Activities

The synthesis and characterization of various benzothiazole analogs have been pursued for their promising pharmacological properties, including antimicrobial and antiviral activities. These studies contribute to the ongoing search for new and effective therapeutic agents capable of combating a wide range of microbial and viral pathogens (Sharma et al., 2009).

Mechanism of Action

Target of Action

Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . These kinases play a crucial role in the regulation of necroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with its targets, RIPK1 and RIPK3, by inhibiting their phosphorylation . This inhibition blocks the formation of the necrosome, a complex that is essential for the induction of necroptosis . As a result, the compound effectively prevents the initiation of necroptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the necroptosis pathway . By inhibiting the phosphorylation of RIPK1 and RIPK3, the compound disrupts the formation of the necrosome . This disruption prevents the downstream effects of necroptosis, including cell death .

Pharmacokinetics

The compound’s ability to inhibit ripk1 and ripk3 suggests that it is able to reach its targets within cells

Result of Action

The primary result of the action of this compound is the inhibition of necroptosis . By preventing the formation of the necrosome, the compound effectively blocks the initiation of programmed cell death . This can have significant implications for the treatment of diseases where necroptosis plays a role, such as certain types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s ability to interact with its targets . Additionally, the presence of other molecules in the cell can potentially affect the compound’s stability and efficacy

properties

IUPAC Name

1,3-benzothiazol-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS2/c19-18(20,21)12-7-5-11(6-8-12)17-23(9-10-25-17)16(24)15-22-13-3-1-2-4-14(13)26-15/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOOVZZPFQEKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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